molecular formula C7H8ClN3 B1591721 3-Cyanophenylhydrazine hydrochloride CAS No. 2881-99-4

3-Cyanophenylhydrazine hydrochloride

Cat. No. B1591721
CAS RN: 2881-99-4
M. Wt: 169.61 g/mol
InChI Key: OLRXCKFWRROJFZ-UHFFFAOYSA-N
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Description

3-Cyanophenylhydrazine hydrochloride (3-CPH) is a chemical compound with a wide range of applications in scientific research and industrial processes. It is a white crystalline solid that is soluble in water and has a molecular formula of C7H9ClN2. 3-CPH has a melting point of 165-169 °C and a boiling point of 255 °C. It is commonly used in the synthesis of a variety of organic compounds and has been studied for its potential use in drug synthesis and development.

Scientific Research Applications

Genotypic Influence in Drug Metabolism

Hydralazine hydrochloride, a compound similar to 3-Cyanophenylhydrazine hydrochloride, undergoes metabolism influenced by the N-acetyltransferase 2 (NAT2) enzyme. This enzyme's activity is highly genotypic-dependent, which suggests that similar compounds may also have varying effects based on individual genotypes. This leads to a personalized approach to medication dosing and prescription, particularly for conditions like resistant hypertension (Collins et al., 2020).

Understanding of Antipsychotic Drugs

A comprehensive understanding of the long-term effectiveness of antipsychotic drugs, including their ability to reduce relapse risks in schizophrenia while minimizing adverse effects, is essential. This research often involves compounds similar to 3-Cyanophenylhydrazine hydrochloride and helps in making informed decisions for treatment selection in chronic psychotic disorders (Zhao et al., 2016).

Anticancer Potential of Psychotropic Drugs

The antitumoral potential of psychotropic drugs, including compounds structurally related to 3-Cyanophenylhydrazine hydrochloride, is an emerging field of research. These studies explore the differential effects of these compounds on the growth and proliferation of cancer cells, making them potential candidates for cancer pharmacotherapy (Nordenberg et al., 1999).

Exploration of Diuretics with Carbonic Anhydrase Inhibitory Action

The study of diuretics, especially those with carbonic anhydrase inhibitory properties, provides valuable insights into the blood pressure-lowering effects and organ-protective activities of these drugs. Understanding the polypharmacological and drug repositioning effects of these compounds, which share functional groups with 3-Cyanophenylhydrazine hydrochloride, is crucial in the management of cardiovascular diseases and obesity (Carta & Supuran, 2013).

properties

IUPAC Name

3-hydrazinylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-5-6-2-1-3-7(4-6)10-9;/h1-4,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRXCKFWRROJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586209
Record name 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanophenylhydrazine hydrochloride

CAS RN

2881-99-4
Record name 3-Hydrazinylbenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyanophenylhydrazine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DJP Pinto, MJ Orwat, S Wang, JM Fevig… - Journal of medicinal …, 2001 - ACS Publications
… A solution of 3-cyanophenylhydrazine hydrochloride (3.38 g, 19.98 mmol) and methyl-4-(dimethylamino)-2-oxo-3-butenoate (3.14 g, 19.98 mmol) in acetic acid (75 mL) was refluxed for …
Number of citations: 258 pubs.acs.org
K Kinoshita, K Asoh, N Furuichi, T Ito, H Kawada… - Bioorganic & medicinal …, 2012 - Elsevier
Anaplastic lymphoma kinase (ALK) receptor tyrosine kinase is considered an attractive therapeutic target for human cancers, especially non-small cell lung cancer (NSCLC). Our …
Number of citations: 183 www.sciencedirect.com
S TG, S Subramanian, S Eswaran - Heterocyclic Communications, 2020 - degruyter.com
Emerging bacterial resistance is causing widespread problems for the treatment of various infections. Therefore, the search for antimicrobials is a never-ending task. Hydrazones and …
Number of citations: 15 www.degruyter.com
DA Carlson, MR Singer, C Sutherland, C Redondo… - Cell chemical …, 2018 - cell.com
… Ethyl 5-amino-1-(3-cyanophenyl)-1H-pyrazole-4-carboxylate (6j) General procedure A was followed using 3-cyanophenylhydrazine hydrochloride (Ark Pharm, Inc., AK-39869). The …
Number of citations: 20 www.cell.com

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